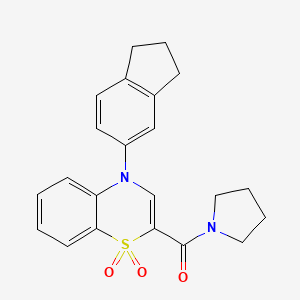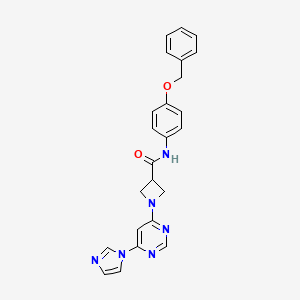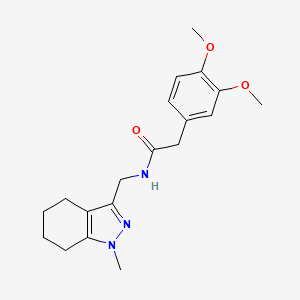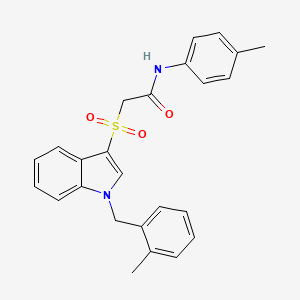![molecular formula C21H26N2O5S2 B2520632 4,8-Ditosil-1-oxa-4,8-diazaspiro[4.5]decano CAS No. 903306-45-6](/img/structure/B2520632.png)
4,8-Ditosil-1-oxa-4,8-diazaspiro[4.5]decano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Ditosyl-1-oxa-4,8-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structural framework, which includes a spiro linkage between a diazaspirodecane and an oxa ring
Aplicaciones Científicas De Investigación
4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industrial Applications:
Mecanismo De Acción
Target of Action
The primary target of 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting RIPK1, the activation of this pathway is blocked, potentially offering therapeutic benefits in diseases driven by necroptosis .
Result of Action
The inhibition of RIPK1 by 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane results in a significant anti-necroptotic effect . This means that the compound can effectively prevent cell death in a necroptosis model .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of a suitable precursor with tosyl chloride under basic conditions. One common method includes the cyclization of a precursor containing both amine and alcohol functionalities, followed by tosylation to introduce the tosyl groups.
Industrial Production Methods: While specific industrial production methods for 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the functional groups present.
Cyclization and Ring-Opening Reactions: The spirocyclic structure can be modified through cyclization or ring-opening reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the tosyl groups.
Comparación Con Compuestos Similares
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Studied for its potential as a kinase inhibitor.
1,4-Dioxa-8-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
Uniqueness: 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of tosyl groups, which enhance its reactivity and potential for further functionalization. The combination of an oxa ring with a diazaspirodecane framework also provides a distinct structural motif that can be exploited in various applications.
Propiedades
IUPAC Name |
4,8-bis-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-17-3-7-19(8-4-17)29(24,25)22-13-11-21(12-14-22)23(15-16-28-21)30(26,27)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIKVMCYWXUXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)


![N-(2-chlorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520561.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1-Methyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2520564.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)
![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine](/img/structure/B2520572.png)
